4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine
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Overview
Description
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine is a chemical compound with the molecular formula C13H11ClN2O3S It is characterized by the presence of a chlorophenyl group, a sulfonyl group, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, which involves the reaction of the azetidine derivative with a sulfonyl chloride.
Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the azetidine-sulfonyl intermediate, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-Chlorophenyl)sulfonyl]benzoic Acid: Similar in structure but lacks the azetidine and pyridine rings.
1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine: Contains a chlorophenyl and sulfonyl group but has different ring structures.
Uniqueness
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine is unique due to the combination of its structural features, including the azetidine ring, which is relatively rare in organic compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-1-3-14(4-2-11)21(18,19)17-9-13(10-17)20-12-5-7-16-8-6-12/h1-8,13H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZUKIURCGKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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